molecular formula C15H10N4 B5704752 1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile

1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile

Cat. No.: B5704752
M. Wt: 246.27 g/mol
InChI Key: BQNJWLJUPACWPX-UHFFFAOYSA-N
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Description

1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with phenyl and pyridinyl groups, along with a nitrile functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

1-phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNJWLJUPACWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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